Methyl 4-(4-fluoro-3-methoxyphenyl)-3-methylbenzoate
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Overview
Description
Methyl 4-(4-fluoro-3-methoxyphenyl)-3-methylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group attached to a benzoate ring, which is further substituted with a fluoro and methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-fluoro-3-methoxyphenyl)-3-methylbenzoate typically involves the esterification of 4-(4-fluoro-3-methoxyphenyl)-3-methylbenzoic acid. The reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the benzoic acid derivative and methanol are continuously fed into the reactor along with the acid catalyst. The reaction is carried out at elevated temperatures and pressures to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-fluoro-3-methoxyphenyl)-3-methylbenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group on the benzoate ring can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 4-(4-fluoro-3-methoxyphenyl)-3-methylbenzoic acid.
Reduction: Formation of 4-(4-fluoro-3-methoxyphenyl)-3-methylbenzyl alcohol.
Scientific Research Applications
Methyl 4-(4-fluoro-3-methoxyphenyl)-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(4-fluoro-3-methoxyphenyl)-3-methylbenzoate involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular targets and modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methoxyphenylboronic acid
- 4-Fluoro-3-methylphenylboronic acid
- 4-Methoxy-3-fluorophenylboronic acid
Uniqueness
Methyl 4-(4-fluoro-3-methoxyphenyl)-3-methylbenzoate is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the ester group provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
methyl 4-(4-fluoro-3-methoxyphenyl)-3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3/c1-10-8-12(16(18)20-3)4-6-13(10)11-5-7-14(17)15(9-11)19-2/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLPWRYSHZDISL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C2=CC(=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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